2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
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Overview
Description
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide is a heterocyclic compound that features an indazole moiety linked to a benzamide structure via a thioether linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide typically involves the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions involving azidobenzaldehydes and amines.
Thioether Linkage Formation: The thioether linkage is formed by reacting the indazole derivative with a thiol compound under suitable conditions.
Benzamide Formation: The final step involves the acylation of the thioether-linked indazole with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogenating agents, nucleophiles, and catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
- 2-(1H-Indazol-1-yl)-N-methyl-benzamide
- 2-(1H-Indazol-3-ylthio)-N-methyl-benzamide
- 2-(1H-Indazol-6-yl)-N-methyl-benzamide
Comparison:
- Structural Differences: The position of the thioether linkage and the substitution pattern on the indazole ring can significantly affect the compound’s properties.
- Biological Activity: Each compound may exhibit different biological activities and potencies, making 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide unique in its specific interactions and effects .
Properties
IUPAC Name |
2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLDDCNCFRBIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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